Triticonazole

Description

Triticonazole is a seed treatment fungicide for the control of common bunt, loose smut and covered smut on barley, oats and wheat by inhibiting sterol demethylation.

a fungicide this compound

Structure

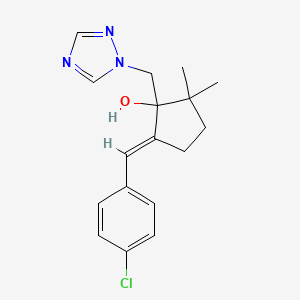

2D Structure

3D Structure

Properties

IUPAC Name |

(5E)-5-[(4-chlorophenyl)methylidene]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,9,11-12,22H,7-8,10H2,1-2H3/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDBOQMNKNNODG-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=CC2=CC=C(C=C2)Cl)C1(CN3C=NC=N3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC/C(=C\C2=CC=C(C=C2)Cl)/C1(CN3C=NC=N3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601029647 | |

| Record name | (5E)-5-[(4-Chlorophenyl)methylene]-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 9.3 mg/L at 20 °C, independent of pH | |

| Record name | Triticonazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.326-1.369 at 20 °C | |

| Record name | Triticonazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: <1X10-5 mPa at 50 °C, Slight decomposition at 180 °C | |

| Record name | Triticonazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

131983-72-7, 138182-18-0 | |

| Record name | Triticonazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131983727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5E)-5-[(4-Chlorophenyl)methylene]-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanol, 5-[(4-chlorophenyl)methylene]-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRITICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2O101E6G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triticonazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

139-140.5 °C | |

| Record name | Triticonazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Triticonazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and mechanism of action of Triticonazole. It includes detailed experimental protocols for its analysis and a summary of its key quantitative data.

Chemical Structure and Identity

This compound, a member of the triazole class of fungicides, is chemically designated as (5E)-5-[(4-chlorophenyl)methylidene]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol[1]. Its molecular formula is C₁₇H₂₀ClN₃O[1][2]. The structure features a cyclopentanol core substituted with a 1,2,4-triazol-1-ylmethyl group, a 4-chlorobenzylidene group, and two methyl groups at the C2 position[1].

This compound is a chiral compound and exists as a racemic mixture of two stereoisomers: (R)- and (S)-triticonazole[3]. These enantiomers exhibit different biological activities, with the (R)-isomer being at least three times more potent as a fungicide than the (S)-isomer[3].

References

Triticonazole: A Technical Guide to its Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fungicide Triticonazole, focusing on its core physicochemical properties, mechanism of action, and relevant experimental methodologies. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Properties of this compound

This compound is a broad-spectrum, systemic triazole fungicide. Its key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 131983-72-7 | [1] |

| Molecular Weight | 317.81 g/mol | [2] |

| Molecular Formula | C₁₇H₂₀ClN₃O | [2] |

| Melting Point | 139-140.5 °C | [2] |

| Water Solubility | 9.3 mg/L at 20 °C | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.29 at 20 °C | [2] |

| Vapor Pressure | <1 x 10⁻⁵ mPa at 50 °C | [2] |

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

The primary antifungal activity of this compound stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Like other azole antifungals, this compound specifically inhibits the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[3][4]

This enzyme is critical for the conversion of lanosterol to ergosterol. By inhibiting this step, this compound causes a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell.[5] This disruption of sterol composition alters the integrity and function of the cell membrane, leading to the inhibition of fungal growth and eventual cell death.

The following diagram illustrates the signaling pathway of ergosterol biosynthesis and the point of inhibition by this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C17H20ClN3O | CID 6537961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of azole antifungal activity as determined by liquid chromatographic/mass spectrometric monitoring of ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Triticonazole: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triticonazole is a broad-spectrum triazole fungicide extensively used in agriculture for the control of seed and soil-borne fungal pathogens in cereals and other crops.[1] Its efficacy stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental methodologies and visual representations of its mechanism of action and analytical workflows. All quantitative data are summarized in structured tables for ease of reference.

Chemical Identity and Physical Properties

This compound is chemically known as (5E)-5-[(4-chlorophenyl)methylidene]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol.[4] It is a white, odorless crystalline powder.[4] A comprehensive summary of its physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | (5E)-5-[(4-chlorophenyl)methylidene]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol | [1][4] |

| CAS Number | 131983-72-7 | [2][3][4][5][6] |

| Chemical Formula | C₁₇H₂₀ClN₃O | [2][3][4][6] |

| Molecular Weight | 317.81 g/mol | [2][3][5][6] |

| Melting Point | 139-140.5 °C | [2][4] |

| Boiling Point | Decomposes before boiling. A predicted value is 498.7 °C at 760 mmHg. | [7][8] |

| Appearance | White to off-white crystalline powder | [2][4][7] |

| Odor | Odorless at 22 °C | [4][7] |

| Water Solubility | 9.3 mg/L at 20 °C (independent of pH) | [4][7] |

| Solubility in Organic Solvents (at 20 °C) | - DMSO: 100 mg/mL - Methanol: 18,200 mg/L - Acetone: 74,500 mg/L - Toluene: 12,600 mg/L - Hexane: 120 mg/L | [5][8] |

| Vapor Pressure | <1 x 10⁻⁵ mPa at 50 °C; 9.0 x 10⁻⁵ mPa at 20 °C | [4][8][9] |

| LogP (Octanol-Water Partition Coefficient) | 3.29 at 20 °C | [4][8][9] |

| pKa | Not applicable (no dissociation); Predicted value: 13.23 | [8][10] |

| Density | 1.326-1.369 g/cm³ at 20 °C | [4] |

Experimental Protocols

The determination of the physical and chemical properties of active substances like this compound is typically performed following standardized international guidelines to ensure consistency and reliability of the data. The following sections describe the general methodologies for key experiments.

Melting Point Determination (OECD Guideline 102)

The melting point of this compound is determined using the capillary method with a liquid bath or a metal block apparatus.[1][6]

-

Sample Preparation: A small amount of finely pulverized, dry this compound is packed into a capillary tube to a height of approximately 3 mm.

-

Apparatus: A calibrated thermometer and a heating bath (e.g., silicone oil) or a metal block with a heating element are used.

-

Procedure: The capillary tube is placed in the heating apparatus. The temperature is raised at a controlled rate (e.g., 3 K/min). The temperatures at which melting begins and is complete are recorded to define the melting range.[1] For higher precision, differential scanning calorimetry (DSC) or differential thermal analysis (DTA) can also be used, where the energy absorbed by the sample during the phase transition is measured against a reference.[6]

Water Solubility (OECD Guideline 105)

The flask method is suitable for determining the water solubility of substances like this compound, which have a solubility above 10⁻² g/L.[5][7]

-

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.

-

Procedure: An excess amount of this compound is added to a flask containing purified water. The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (preliminary tests can determine this duration). After equilibration, the solution is centrifuged or filtered to remove undissolved particles. The concentration of this compound in the clear aqueous phase is then measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][7]

Vapor Pressure (OECD Guideline 104)

The vapor pressure of this compound can be determined using several methods depending on the expected pressure range. The gas saturation method is suitable for low vapor pressures.[2][8]

-

Principle: A stream of an inert gas is passed through or over the substance at a known flow rate, becoming saturated with the substance's vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

-

Procedure: A sample of this compound is placed in a thermostatically controlled chamber. A slow, constant stream of an inert gas (e.g., nitrogen) is passed over the sample. The gas, now saturated with this compound vapor, is passed through a trap (e.g., a sorbent tube). The amount of this compound collected in the trap is quantified analytically. The vapor pressure is calculated from the mass of the collected substance, the volume of the gas passed, and the temperature.[2][8]

Partition Coefficient (n-octanol/water) (EPA OCSPP 830.7550 / OECD Guideline 107)

The shake flask method is a common technique for determining the octanol-water partition coefficient (LogP).[11][12]

-

Principle: The substance is partitioned between n-octanol and water, and the concentration in each phase is measured at equilibrium.

-

Procedure: A known amount of this compound is dissolved in either water or n-octanol (pre-saturated with the other solvent). The two phases are then mixed in a vessel and shaken until equilibrium is reached. The mixture is then centrifuged to ensure complete phase separation. The concentration of this compound in both the n-octanol and aqueous phases is determined by a suitable analytical method. The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[11][12]

pKa Determination (Potentiometric Titration)

For triazole fungicides, potentiometric titration can be employed to determine the pKa.

-

Principle: The pH of a solution of the substance is monitored as a titrant (a strong acid or base) is added. The pKa is determined from the inflection point of the resulting titration curve.

-

Procedure: A solution of this compound of known concentration (e.g., 1 mM) is prepared in a suitable solvent mixture (e.g., acetonitrile/water) due to its low water solubility. The solution is placed in a thermostatically controlled vessel, and the ionic strength is kept constant using a background electrolyte (e.g., 0.15 M KCl). The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH is measured after each addition of the titrant using a calibrated pH electrode. The pKa value is determined from the pH at the half-equivalence point on the titration curve.[13][14][15]

Mechanism of Action: Inhibition of Fungal Sterol Biosynthesis

This compound, like other triazole fungicides, acts by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[3][16][17] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol precursors disrupt the membrane structure and function, ultimately leading to the inhibition of fungal growth.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. blog.teledynetekmar.com [blog.teledynetekmar.com]

- 7. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Schematic representation of the ergosterol biosynthetic pathway in C [pfocr.wikipathways.org]

- 9. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 10. measurlabs.com [measurlabs.com]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. mdpi.com [mdpi.com]

- 15. Azole fungicides affect mammalian steroidogenesis by inhibiting sterol 14 alpha-demethylase and aromatase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]

- 17. nucleus.iaea.org [nucleus.iaea.org]

Triticonazole Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of triticonazole, a broad-spectrum triazole fungicide, in various organic solvents. Understanding the solubility of active pharmaceutical ingredients (APIs) and agrochemicals like this compound is a critical parameter in formulation development, toxicological studies, and environmental fate assessment. This document compiles quantitative solubility data, details experimental methodologies for solubility determination, and presents a logical workflow for these experimental processes.

Core Data Presentation: this compound Solubility

The solubility of this compound in a range of organic solvents and water is summarized in the table below. The data has been compiled from various technical sources and provides a comparative view of its solubility characteristics at a standard temperature.

| Solvent | Chemical Class | Solubility (g/L) at 20°C | Reference |

| Acetone | Ketone | 74.5 | [1] |

| Methanol | Alcohol | 18.2 | [1] |

| Toluene | Aromatic Hydrocarbon | 12.6 | [1] |

| Dichloromethane | Halogenated Hydrocarbon | >200 | [1] |

| Ethyl Acetate | Ester | 48.7 | [1] |

| n-Hexane | Aliphatic Hydrocarbon | 0.12 | [1] |

| Dimethylformamide (DMF) | Amide | 30 (mg/mL) | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 100 (mg/mL) | [2][3][4] |

| Ethanol | Alcohol | 30 (mg/mL) | [2][3] |

| Water | - | 0.0093 | [1][5][6][7] |

Note: Solubility values for DMF, DMSO, and Ethanol were reported in mg/mL and have been presented as such. All other values were reported in or converted to g/L for consistency.

Experimental Protocols: Solubility Determination

The following section outlines a detailed, generalized methodology for determining the equilibrium solubility of a compound like this compound in an organic solvent, based on the widely accepted "shake-flask" method.

1. Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

2. Materials and Equipment:

-

This compound (analytical standard, purity ≥98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps (e.g., 10-20 mL)

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Record the exact weight of the this compound added.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 20°C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment. For finer suspensions, centrifugation at a controlled temperature can be used to separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A standard calibration curve should be prepared using known concentrations of this compound in the same solvent.

-

4. Data Analysis and Reporting:

-

Calculate the concentration of this compound in the original undiluted supernatant based on the dilution factor and the concentration determined by HPLC.

-

The resulting concentration is reported as the solubility of this compound in the specific organic solvent at the tested temperature, typically in units of g/L or mg/mL.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The logical flow of the solubility determination process is illustrated in the following diagram.

Caption: Workflow for Determining this compound Solubility.

References

Triticonazole's Mode of Action on Sterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triticonazole, a broad-spectrum triazole fungicide, effectively controls a range of fungal pathogens by targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, focusing on its inhibitory action on the sterol 14α-demethylase (CYP51) enzyme. The guide details the subsequent disruption of the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and the ultimate cessation of fungal growth. Furthermore, this document outlines key experimental protocols for assessing the impact of this compound on sterol biosynthesis and presents quantitative data for related azole fungicides to provide a contextual understanding of its potency.

Introduction

This compound is a systemic triazole fungicide widely used in agriculture for the treatment of seeds and as a foliar spray to protect crops from a variety of fungal diseases.[1] Its efficacy stems from its specific interference with a crucial metabolic pathway in fungi: the biosynthesis of ergosterol. Ergosterol is a vital sterol that functions as a bioregulator of membrane fluidity and is critical for the proper function of membrane-bound enzymes and, consequently, for fungal cell growth and proliferation. Unlike fungal cells, mammalian cells utilize cholesterol in their membranes, making the ergosterol biosynthesis pathway an attractive target for selective antifungal agents.[2][3]

This guide will dissect the mode of action of this compound at a molecular level, providing a detailed overview of its target, the ergosterol biosynthesis pathway, and the consequences of its inhibition.

The Target: Sterol 14α-Demethylase (CYP51)

The primary molecular target of this compound and other azole antifungals is the cytochrome P450 enzyme, sterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[2][3] This enzyme is a critical catalyst in the multi-step conversion of lanosterol to ergosterol. Specifically, CYP51 is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a key demethylation step in the pathway.

This compound, with its characteristic triazole ring, interacts with the heme iron atom in the active site of the CYP51 enzyme. This interaction prevents the binding of the natural substrate, lanosterol, and subsequently blocks the demethylation process. The high affinity of the triazole nitrogen for the heme iron results in potent inhibition of the enzyme.

It is noteworthy that this compound exists as a racemic mixture of (R)- and (S)-enantiomers. Studies have indicated that the (R)-enantiomer of this compound exhibits significantly higher fungicidal activity, being at least three times more potent than the (S)-enantiomer.[1]

The Ergosterol Biosynthesis Pathway and its Disruption

The biosynthesis of ergosterol is a complex process that can be broadly divided into three stages: the synthesis of farnesyl pyrophosphate (FPP) from acetyl-CoA, the cyclization of squalene (derived from FPP) to form lanosterol, and the subsequent multi-step conversion of lanosterol to ergosterol. This compound acts on this final stage.

The inhibition of CYP51 by this compound has two major consequences for the fungal cell:

-

Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the production of ergosterol. The resulting ergosterol-deficient cell membranes exhibit altered fluidity and permeability, which impairs the function of membrane-bound enzymes and transport systems, ultimately hindering fungal growth.

-

Accumulation of Toxic Methylated Sterols: The inhibition of 14α-demethylation causes an accumulation of lanosterol and other 14α-methylated sterol precursors. These aberrant sterols are incorporated into the fungal cell membrane, disrupting its structure and function and contributing to the fungistatic or fungicidal effect of the compound.

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data

Table 1: IC50 Values of Various Azole Fungicides against Fungal CYP51

| Azole Fungicide | Fungal Species | CYP51 Isoform | IC50 (µM) | Reference |

| Fluconazole | Candida albicans | CaCYP51 | 0.31 | [4] |

| Voriconazole | Candida albicans | CaCYP51 | ~1.6 | [5] |

| Itraconazole | Candida albicans | CaCYP51 | Value not specified | |

| Posaconazole | Candida albicans | CaCYP51 | 0.2 | [4] |

| Epoxiconazole | Candida albicans | CaCYP51 | 0.22 | [6] |

| Tebuconazole | Ustilago maydis | UmCYP51 | Not specified, 1:1 sensitivity | [7] |

Table 2: Effect of Azole Fungicides on Fungal Sterol Composition

| Azole Fungicide | Fungal Species | Treatment Concentration | % Ergosterol Reduction | Key Accumulated Sterols | Reference |

| Voriconazole | Candida albicans | Sub-inhibitory | Complete inhibition | 24-methylenedihydrolanosterol, 4,14-dimethylzymosterol | [8] |

| Fluconazole | Candida albicans | Sub-inhibitory | Partial inhibition | Lanosterol | [8] |

| Itraconazole | Aspergillus fumigatus | 0.25 x MIC | Significant reduction | 14-methyl sterols | [9] |

| Voriconazole | Aspergillus fumigatus | 0.25 x MIC | Significant reduction | 14-methyl sterols | [9] |

Experimental Protocols

The following sections detail standardized methodologies for evaluating the mode of action of this compound and other sterol biosynthesis inhibitors.

CYP51 Inhibition Assay (In Vitro)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against the target enzyme, CYP51.

Experimental Workflow:

Caption: Workflow for in vitro CYP51 inhibition assay.

Methodology:

-

Expression and Purification of Recombinant CYP51: The gene encoding CYP51 from the target fungus is cloned and expressed in a suitable system (e.g., E. coli). The recombinant enzyme is then purified.

-

Reconstitution of the Enzyme System: Purified CYP51 is reconstituted with a suitable NADPH-cytochrome P450 reductase, which is essential for its catalytic activity.

-

Incubation: The reconstituted enzyme system is incubated with the substrate (e.g., radiolabeled or unlabeled lanosterol) in a suitable buffer at a controlled temperature and pH. A range of concentrations of the test compound (this compound) is added to different reaction mixtures.

-

Reaction Termination and Sterol Extraction: The enzymatic reaction is stopped after a defined period. The sterols are then extracted from the reaction mixture using an organic solvent (e.g., hexane or ethyl acetate).

-

Analysis: The extracted sterols are analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the substrate and the product.

-

IC50 Calculation: The percentage of inhibition of CYP51 activity is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fungal Sterol Profile Analysis

This protocol outlines the methodology for analyzing the changes in the sterol composition of fungal cells after treatment with this compound.

Experimental Workflow:

Caption: Workflow for fungal sterol profile analysis.

Methodology:

-

Fungal Culture and Treatment: The target fungal species is grown in a suitable liquid culture medium. The culture is then treated with a specific concentration of this compound (typically at or below the minimum inhibitory concentration, MIC) for a defined period. A control culture without the fungicide is run in parallel.

-

Cell Harvesting and Lysis: Fungal cells are harvested by centrifugation and washed. The cells are then lysed to release their contents.

-

Saponification: The total lipids are extracted and then saponified by heating with a strong alkali (e.g., potassium hydroxide in ethanol). This process hydrolyzes esterified sterols, releasing them in their free form.

-

Extraction of Non-saponifiable Lipids: The non-saponifiable lipids, which include the sterols, are extracted from the saponified mixture using an organic solvent like n-hexane.

-

Derivatization (Optional): To improve their volatility and chromatographic properties for GC-MS analysis, the extracted sterols can be derivatized, for example, by silylation to form trimethylsilyl (TMS) ethers.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted and derivatized sterols are separated and identified using GC-MS. The gas chromatograph separates the different sterols based on their boiling points and interactions with the column, while the mass spectrometer provides a mass spectrum for each separated compound, allowing for its identification by comparison with known standards and spectral libraries.

-

Quantification: The relative abundance of each sterol is determined by integrating the peak areas in the chromatogram. The effect of this compound is then assessed by comparing the sterol profiles of the treated and control samples.

Conclusion

This compound's mode of action is a well-defined example of targeted enzyme inhibition leading to effective fungal control. By specifically inhibiting sterol 14α-demethylase (CYP51), this compound disrupts the ergosterol biosynthesis pathway, resulting in ergosterol depletion and the accumulation of toxic methylated sterols. This dual effect severely compromises the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel antifungal agents targeting this critical pathway. Further research to obtain specific quantitative data for this compound's inhibitory activity against a broader range of fungal pathogens will be valuable for optimizing its use and managing the potential for resistance development.

References

- 1. Assessment of the Effects of this compound on Soil and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Expression, purification, reconstitution and inhibition of Ustilago maydis sterol 14 alpha-demethylase (CYP51; P450(14DM)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new triazole, voriconazole (UK-109,496), blocks sterol biosynthesis in Candida albicans and Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of TR34/L98H, TR46/Y121F/T289A and TR53 Alterations in Azole-Resistant Aspergillus fumigatus on Sterol Composition and Modifications after In Vitro Exposure to Itraconazole and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

Triticonazole enantiomers and their specific activity

An In-depth Technical Guide to the Enantiomers of Triticonazole and Their Specific Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a broad-spectrum chiral triazole fungicide widely used in agriculture for the control of seed and soil-borne diseases. As a chiral compound, it exists as a pair of enantiomers, (R)-triticonazole and (S)-triticonazole, which are typically applied as a racemic mixture. However, extensive research has demonstrated significant enantioselectivity in its biological activity. The (R)-enantiomer is predominantly responsible for the desired fungicidal effects, while the (S)-enantiomer contributes minimally to efficacy and exhibits higher toxicity towards non-target organisms. This guide provides a comprehensive technical overview of the specific activities of this compound enantiomers, their mechanism of action, and the experimental protocols used for their evaluation.

Enantioselective Fungicidal Activity

The two stereoisomers of this compound exhibit pronounced differences in their fungicidal potency. The (R)-enantiomer is consistently reported to be the more active fungicide across a range of pathogenic fungi.[1] The bioactivity of (R)-triticonazole can be over 80 times more potent than that of the (S)-enantiomer against certain pathogens.[2] Conversely, (S)-triticonazole demonstrates significantly lower fungicidal activity.[3][4] This differential activity underscores the importance of enantiomer-specific evaluation for a more accurate assessment of efficacy and risk.

Data Presentation: In Vitro Fungicidal Activity of this compound Enantiomers

The following table summarizes the median effective concentration (EC₅₀) values of this compound enantiomers and the racemate against various plant pathogens, illustrating the superior activity of the (R)-enantiomer.

| Pathogen | (R)-Triticonazole EC₅₀ (mg/L) | (S)-Triticonazole EC₅₀ (mg/L) | Racemic this compound EC₅₀ (mg/L) | Activity Ratio ((S)-EC₅₀ / (R)-EC₅₀) |

| Gibberella zeae | 0.05 | 4.14 | 0.10 | 82.8 |

| Rhizoctonia cerealis | 0.12 | 2.51 | 0.23 | 20.9 |

| Botrytis cinerea (Strawberry) | 0.04 | 0.82 | 0.08 | 20.5 |

| Rhizoctonia solani | 0.14 | 1.15 | 0.28 | 8.2 |

| Alternaria solani | 0.18 | 1.12 | 0.35 | 6.2 |

| Botrytis cinerea (Tomato) | 0.11 | 0.98 | 0.20 | 8.9 |

| Fusarium verticillioides | 0.31 | 1.89 | 0.60 | 6.1 |

| Sclerotinia sclerotiorum | 0.10 | 0.88 | 0.19 | 8.8 |

| Pyricularia grisea | 0.08 | 0.65 | 0.15 | 8.1 |

| Fusarium graminearum | - | - | 2.15 | - |

| Fusarium oxysporum | - | - | 0.51 | - |

(Data sourced from supporting information in a 2021 study by Zhang et al. and a 2011 study on Fusarium species).[4][5]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Like other azole fungicides, this compound's mode of action is the inhibition of the cytochrome P450 enzyme sterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.[6][7]

By binding to the heme iron in the active site of CYP51, this compound blocks the demethylation of lanosterol (or eburicol), a key step in the pathway.[8] This disruption leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors, which alters cell membrane permeability and inhibits fungal growth.[7][9]

The enantioselective activity of this compound is attributed to differential binding affinities to the CYP51 enzyme. Molecular docking studies suggest that (R)-triticonazole forms a more stable and energetically favorable complex with the active site of fungal CYP51 compared to the (S)-enantiomer.[2][10] This stronger interaction results in more potent enzyme inhibition and, consequently, higher fungicidal activity.[10]

Caption: Ergosterol biosynthesis pathway and the specific inhibition of the CYP51 enzyme by this compound enantiomers.

Enantioselective Toxicity

A critical aspect of chiral pesticides is the differential toxicity of their enantiomers to non-target organisms. In the case of this compound, the less fungicidally active (S)-enantiomer exhibits greater acute toxicity to various non-target aquatic and terrestrial organisms compared to both the (R)-enantiomer and the racemic mixture.[1][11] Furthermore, (S)-triticonazole has been shown to significantly inhibit the germination and growth of wheat seedlings, causing oxidative stress and disrupting hormone synthesis.[3][4] This highlights a significant drawback of using the racemic mixture, as the more toxic and less effective enantiomer is needlessly introduced into the environment.

Experimental Protocols

Evaluating the enantioselective properties of this compound involves a sequence of specialized experimental procedures, from chiral separation to bioactivity and mechanistic assays.

Caption: General experimental workflow for assessing the specific activity of this compound enantiomers.

Protocol for Chiral Separation by Supercritical Fluid Chromatography (SFC)

SFC is a highly efficient method for separating the enantiomers of this compound.[12] The protocol involves using a chiral stationary phase (CSP) and a mobile phase composed of supercritical CO₂ and an organic modifier.

Caption: Workflow for the chiral separation of this compound enantiomers using SFC.

Methodology:

-

Sample Preparation: Dissolve racemic this compound in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

-

Chromatographic System: Utilize an SFC system equipped with a chiral column, such as a polysaccharide-based Chiralpak IB or a tris(3,5-dimethylphenylcarbamoyl) cellulose-coated CSP.[12][13]

-

Mobile Phase: Use supercritical CO₂ as the primary mobile phase, with an organic co-solvent such as methanol or ethanol (e.g., 10-20% v/v) to modulate retention and selectivity.[13]

-

Operating Conditions:

-

Flow Rate: Set to a range of 2.0 - 4.0 mL/min.

-

Backpressure: Maintain at approximately 150 bar to ensure the mobile phase remains in a supercritical or subcritical state.[14]

-

Column Temperature: Typically maintained around 35-40°C.

-

-

Detection: Monitor the column effluent using a UV-Vis detector or a tandem mass spectrometer (MS/MS) for sensitive quantification.

-

Fraction Collection: For preparative-scale separation, use an automated fraction collector to isolate the pure enantiomers as they elute.

Protocol for Mycelial Growth Inhibition Assay

This assay, also known as the amended agar method, is a standard procedure to determine the fungicidal activity (EC₅₀ value) of a compound.[3][15]

Methodology:

-

Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA). Autoclave and cool to approximately 50-55°C.

-

Fungicide Stock Solutions: Prepare stock solutions of the pure (R)- and (S)-enantiomers and the racemate in a solvent like dimethyl sulfoxide (DMSO).

-

Amended Media: Add appropriate volumes of the stock solutions to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 mg/L). Also prepare a solvent-only control plate. Pour the amended media into sterile Petri dishes.

-

Inoculation: From the margin of an actively growing fungal culture, cut mycelial plugs (e.g., 5 mm diameter) using a sterile cork borer. Place one plug, mycelium-side down, in the center of each amended and control plate.[15]

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark for several days, until the colony in the control plate has reached a significant diameter (e.g., 70-80% of the plate).

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Use these values to perform a probit or logistic regression analysis to determine the EC₅₀ value (the concentration that inhibits growth by 50%).

Protocol for CYP51 Enzyme Inhibition Assay

This in vitro assay directly measures the inhibitory effect of the enantiomers on the target enzyme, CYP51, to determine the half-maximal inhibitory concentration (IC₅₀).[8][16]

Methodology:

-

Enzyme and Substrate Preparation: Use a source of the CYP51 enzyme, typically from recombinant expression in E. coli or Saccharomyces cerevisiae, either as a purified protein or in microsomal membrane preparations.[16] Prepare the substrate (e.g., lanosterol or eburicol) in a suitable buffer.

-

Reconstitution Assay Mixture: Prepare a reaction mixture containing the CYP51 enzyme, a cytochrome P450 reductase (CPR) to supply electrons, the substrate, and buffer components (e.g., MOPS, MgCl₂).[16]

-

Inhibitor Addition: Add varying concentrations of the this compound enantiomers (dissolved in DMSO) to the reaction mixtures. Include a no-inhibitor control.

-

Reaction Initiation and Incubation: Pre-incubate the mixtures at 37°C. Initiate the enzymatic reaction by adding a source of reducing equivalents, typically NADPH.[16] Incubate for a defined period (e.g., 15-30 minutes).

-

Reaction Termination and Extraction: Stop the reaction (e.g., by adding a strong base). Extract the sterols from the mixture using an organic solvent like hexane or ethyl acetate.

-

Analysis: Analyze the extracted sterols using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of substrate consumed or product formed.

-

Calculation: Determine the percentage of enzyme inhibition at each concentration relative to the control. Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Outlook

The scientific evidence is unequivocal: the fungicidal activity of this compound resides almost entirely in the (R)-enantiomer, while the (S)-enantiomer presents a greater risk to non-target organisms. This enantioselectivity is rooted in the specific molecular interactions with the target enzyme, CYP51. For drug development professionals and researchers, these findings highlight the critical need to move beyond racemic mixtures and focus on enantiopure active ingredients. The development of cost-effective stereoselective synthesis or chiral separation methods could lead to the production of a more efficient and environmentally benign formulation of this compound, reducing the overall chemical load on the environment while maintaining or even enhancing crop protection. Further research into the metabolic pathways affected by each enantiomer in both target and non-target species will continue to refine our understanding and support the development of safer, more effective agricultural products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Selective bioactivity of enantiomers of three triazole fungicides against <i>Fusarium</i> spp. [journal.scau.edu.cn]

- 4. sbreb.org [sbreb.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Risk Assessment of the Chiral Fungicide this compound: Enantioselective Effects, Toxicity, and Fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound enantiomers: Separation by supercritical fluid chromatography and the effect of the chromatographic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. fagg.be [fagg.be]

- 15. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate of Triticonazole in Plant Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triticonazole is a broad-spectrum, systemic triazole fungicide widely used in agriculture for the control of seed-borne and foliar fungal pathogens in various crops, particularly cereals like wheat and barley.[1][2] Its efficacy lies in the inhibition of sterol biosynthesis in fungi, which is crucial for the integrity of their cell membranes.[3] Understanding the metabolic fate of this compound in plant systems is paramount for assessing its efficacy, determining potential phytotoxicity, and ensuring food safety through comprehensive residue analysis. This guide provides a detailed overview of the current knowledge on the uptake, translocation, and metabolic transformation of this compound in plants, supported by experimental methodologies and quantitative data.

Uptake and Translocation

Following seed treatment, a significant portion of this compound is absorbed by the plant. Studies on spring wheat have shown that the uptake of this compound and its metabolites from treated seeds is a continuous process throughout the vegetative growth stages. The distribution within the plant is uneven, with higher concentrations generally found in the roots and lower parts of the shoots, and the lowest concentrations in the upper leaves. This distribution pattern suggests that while this compound is systemic, its translocation to the upper parts of the plant may be limited.

Metabolic Pathways

The metabolism of this compound in plants proceeds through a series of biochemical transformations aimed at detoxifying the xenobiotic compound and increasing its water solubility to facilitate sequestration or excretion. The primary metabolic reactions involve oxidation and cleavage of the parent molecule, followed by conjugation with endogenous plant components.

Based on regulatory submissions and scientific studies, the proposed metabolic pathway of this compound in plants involves several key steps. The parent this compound molecule undergoes hydroxylation of the chlorophenyl ring and oxidation of the t-butyl group. Further metabolism can lead to the cleavage of the molecule, resulting in the formation of triazole-containing metabolites.

A key metabolite identified in several plant studies is 1,2,4-triazole. Other common triazole derivative metabolites (TDMs) that can be formed include triazole alanine (TA), triazole acetic acid (TAA), and triazole lactic acid (TLA).[4] These metabolites are generally more polar than the parent compound.

dot

Caption: Proposed metabolic pathway of this compound in plants.

The enzyme systems responsible for these transformations are believed to be primarily cytochrome P450 monooxygenases (P450s) for the initial oxidative steps.[5] Subsequent conjugation reactions are catalyzed by enzymes such as glucosyltransferases.

Quantitative Data on this compound Metabolism

Quantitative analysis of this compound and its metabolites is crucial for risk assessment and setting maximum residue limits (MRLs) in food commodities. The levels of parent this compound and its metabolites vary depending on the plant species, the application method, the growth stage at harvest, and environmental conditions.

| Plant Matrix | Compound | Residue Level (mg/kg) | Reference |

| Wheat (Grain) | This compound | < 0.01 - 0.05 | [4] |

| 1,2,4-Triazole | < 0.05 | [4] | |

| Triazole Alanine (TA) | < 0.05 | [4] | |

| Triazole Acetic Acid (TAA) | < 0.05 | [4] | |

| Wheat (Straw) | This compound | 0.1 - 1.0 | [4] |

| 1,2,4-Triazole | < 0.05 - 0.1 | [4] | |

| Triazole Alanine (TA) | < 0.05 - 0.2 | [4] | |

| Triazole Acetic Acid (TAA) | < 0.05 - 0.1 | [4] | |

| Barley (Grain) | This compound | < 0.01 - 0.04 | [4] |

| Barley (Straw) | This compound | 0.2 - 1.5 | [4] |

Note: These values are indicative and can vary significantly based on experimental conditions.

Experimental Protocols

The study of this compound metabolism in plants typically involves the use of radiolabeled compounds to trace the fate of the molecule.

General Experimental Workflow for Plant Metabolism Studies

1. Radiolabeling: this compound is synthesized with a radioactive isotope, typically ¹⁴C, incorporated into a stable part of the molecule, such as the triazole or phenyl ring. T[6]his allows for the sensitive detection and quantification of the parent compound and its metabolites.

2. Plant Treatment: The radiolabeled this compound is applied to the plants in a manner that simulates agricultural practice, such as seed treatment or foliar spray.

[7]3. Plant Growth and Sampling: The treated plants are grown under controlled environmental conditions (e.g., greenhouse or growth chamber) for a specified period. Samples of different plant parts (roots, stems, leaves, fruits, and seeds) are collected at various time points.

[7]4. Extraction: The plant samples are homogenized and extracted with a series of solvents of increasing polarity (e.g., acetonitrile, methanol, water) to isolate the radioactive residues.

[6]5. Analysis and Identification of Metabolites: The extracts are analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with radiodetection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate, quantify, and identify the parent compound and its metabolites.

[8]6. Characterization of Non-extractable Residues: The plant material remaining after extraction is analyzed for bound residues, often through combustion analysis to determine the amount of radioactivity remaining.

[6]### Enantioselectivity in Metabolism

This compound is a chiral molecule, existing as two enantiomers (R- and S-forms). Studies have indicated that the metabolism of this compound in biological systems can be enantioselective. For instance, in some fruits and vegetables, the S-enantiomer has been found to be more persistent than the R-enantiomer, suggesting that the R-enantiomer is preferentially metabolized. T[3]his enantioselectivity could be due to the differential interaction of the enantiomers with the active sites of metabolic enzymes.

Influence of Environmental Factors

The rate and pathway of this compound metabolism in plants can be influenced by various environmental factors. Temperature, light intensity, and soil moisture can affect plant growth and physiology, which in turn can alter the expression and activity of metabolic enzymes. F[9][10]or example, higher temperatures may lead to an increased rate of metabolism. However, specific studies on the direct impact of these factors on this compound metabolism in plants are limited.

Conclusion

The metabolic fate of this compound in plant systems is a complex process involving uptake, translocation, and a series of biotransformations. The primary metabolic pathways include oxidation and cleavage, leading to the formation of various metabolites, including the common triazole derivatives. The metabolism is likely mediated by cytochrome P450 monooxygenases and conjugating enzymes. Quantitative data indicate that residue levels are generally low in edible parts of the plants, such as grains. The use of radiolabeled compounds in experimental studies is essential for elucidating the complete metabolic pathway and for conducting accurate risk assessments. Further research is needed to fully characterize the enzymes involved, the enantioselective aspects of metabolism in different plant species, and the influence of environmental factors on the metabolic fate of this widely used fungicide. This knowledge is critical for ensuring the safe and effective use of this compound in agriculture.

References

- 1. This compound | C17H20ClN3O | CID 6537961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conclusion regarding the peer review of the pesticide risk assessment of the active substance this compound | EFSA [efsa.europa.eu]

- 3. Assessment of the Effects of this compound on Soil and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peer review of the pesticide risk assessment for the triazole derivative metabolites in light of confirmatory data submitted - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cytochrome P450 and Glutathione S-Transferase Confer Metabolic Resistance to SYP-14288 and Multi-Drug Resistance in Rhizoctonia solani [frontiersin.org]

- 6. food.ec.europa.eu [food.ec.europa.eu]

- 7. selcia.com [selcia.com]

- 8. ukaazpublications.com [ukaazpublications.com]

- 9. Unique and contrasting effects of light and temperature cues on plant transcriptional programs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Light Conditions, Trichoderma Fungi and Food Polymers on Growth and Profile of Biologically Active Compounds in Thymus vulgaris and Thymus serpyllum - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Triticonazole on Non-Target Organisms: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the toxicological profile of triticonazole, a broad-spectrum triazole fungicide, on various non-target organisms. It summarizes key toxicity data, details experimental methodologies from pivotal studies, and illustrates relevant biological pathways and assessment workflows. The document is intended to serve as a key reference for assessing the environmental and non-target safety of this compound.

Introduction

This compound, (5E)-5-(4-chlorobenzylidene)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentanol, is a systemic triazole fungicide used primarily as a seed treatment for controlling seed-borne and foliar pathogens in cereals, turfgrass, and ornamental plants.[1][2] Like other conazoles, its fungicidal activity stems from the inhibition of sterol biosynthesis, a critical process for maintaining the integrity of fungal cell membranes.[1][3]

This compound is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers.[1] Research has demonstrated enantioselectivity in its biological activity; the (R)-enantiomer possesses greater fungicidal potency, while the (S)-enantiomer exhibits higher acute toxicity to non-target aquatic and terrestrial organisms.[1][4][5] Given its persistence in soil and potential for runoff into aquatic ecosystems, a thorough understanding of its effects on non-target species is crucial for accurate environmental risk assessment.[1]

Mechanism of Action and Toxicokinetics

Primary Mechanism of Action in Fungi

This compound's primary mode of action is the inhibition of the cytochrome P450 enzyme sterol 14α-demethylase (CYP51).[1] This enzyme is essential for the demethylation step in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6] By disrupting this pathway, this compound impairs membrane function and structure, leading to the inhibition of fungal growth.[6] In contrast, mammals utilize cholesterol in their cell membranes, and while this compound can interact with mammalian P450 enzymes, its specific toxic mode of action in these organisms is not definitively known.[7]

Mammalian Toxicokinetics

In studies with rats, this compound demonstrated limited absorption at high doses.[8] The compound was widely distributed to tissues, with the highest concentrations found in the liver, adrenal glands, fat, and skin.[8] There was no evidence of bioaccumulation with repeated dosing.[8] Elimination occurred primarily through feces, with a smaller portion excreted in the urine within 48 hours.[8] Across multiple mammalian species (rat, mouse, dog, rabbit), the liver and adrenal glands have been identified as primary target organs for toxicity.[2][9]

Ecotoxicological Profile

The following sections summarize the quantitative toxicity of this compound to various non-target organisms.

Aquatic Organisms

This compound is classified as toxic to aquatic life with long-lasting effects.[2] Its toxicity varies from slightly to moderately toxic depending on the species.

Table 1: Aquatic Toxicity of this compound

| Species | Group | Endpoint | Value (mg/L) | Classification | Reference |

|---|---|---|---|---|---|

| Chlorella pyrenoidosa | Algae | EC₅₀ | 1.94 | Moderately Toxic | [10] |

| Lemna gibba | Aquatic Plant | EC₅₀ | 1.1 | Moderately Toxic | [10] |

| Lemna minor | Aquatic Plant | EC₅₀ | 11.631 | Slightly Toxic | [10][11][12] |

| Lemna minor | Aquatic Plant | EC₅₀ | 3.73 | Moderately Toxic | [10] |

| Daphnia magna | Invertebrate | EC₅₀ | 1.22 | Moderately Toxic | [10] |

| Oncorhynchus mykiss | Fish | - | - | Moderately Toxic | [10] |

| Danio rerio (embryos) | Fish | EC₅₀ | 5.06 | Moderately Toxic | [10] |

| Xenopus laevis (tadpoles) | Amphibian | EC₅₀ | 8.06 | Moderately Toxic |[10] |

Toxicity classifications are based on the U.S. Environmental Protection Agency aquatic ecotoxicity categories.[10]

Terrestrial Invertebrates

The impact of this compound on terrestrial invertebrates such as pollinators and soil organisms is a key component of its risk profile.

Table 2: Terrestrial Invertebrate Toxicity of this compound

| Species | Endpoint | Value | Classification | Reference |

|---|---|---|---|---|

| Apis mellifera (Honeybee) | Acute Contact LD₅₀ (48h) | >100 µ g/bee | Relatively Non-toxic | [3][13] |

| Apis mellifera (Honeybee) | Chronic Oral LD₅₀ (10-day) | 12.9 µ g/bee/day | - | [14] |

| Apis mellifera (Honeybee) | Chronic Oral LC₅₀ (10-day) | 674.2 mg/kg diet | - | [14] |

| Apis mellifera (Honeybee) | Chronic Oral NOAEL (10-day) | 8.00 µ g/bee/day | - | [14] |

| Eisenia foetida (Earthworm) | Acute Toxicity | Data indicates study conducted, but specific values not found in reviewed literature. | - |[5] |

Note: The 10-day honeybee feeding study was considered invalid by the evaluator due to high mortality in the formulation blank control, suggesting other ingredients in the tested product were toxic to the bees.[14]

Avian Species

Studies on avian species indicate low acute toxicity but raise concerns about potential reproductive effects.

Table 3: Avian Toxicity of this compound

| Species | Endpoint | Value (mg a.i./kg bw) | Findings | Reference |

|---|---|---|---|---|

| Bobwhite Quail | Acute Oral LD₅₀ | >2000 | Low Toxicity | [8] |

| Mallard Duck | Acute Oral LD₅₀ | >2000 | Low Toxicity | [8] |

| Bobwhite Quail | Chronic Reproduction | NOAEC not established | Reproductive effects (reduced hatchlings) observed at the lowest tested dose (172 mg a.i./kg diet). |[2] |

Mammals

This compound exhibits low acute toxicity in mammals via oral, dermal, and inhalation routes of exposure.[7][8] It is not considered a dermal sensitizer or irritant.[7] The U.S. EPA has classified this compound as "not likely to be carcinogenic to humans."[2][7]

Table 4: Mammalian Toxicity of this compound

| Species | Endpoint | Value (mg/kg bw) | Reference |

|---|---|---|---|

| Rat | Acute Oral LD₅₀ | >2000 | [2][8] |

| Rat | Acute Dermal LD₅₀ | >2000 | [2][8] |

| Rat | Acute Inhalation LC₅₀ | >1.4 mg/L (4h) | [2] |

| Rat | Acute Neurotoxicity | Increased motor activity at 2000 mg/kg | [7] |

| Rat | Subchronic NOAEL | 820 mg/kg/day |[7] |

Key Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of toxicological studies.

Algal Growth Inhibition Test (Following OECD 201)

This test evaluates effects on the growth of freshwater algae or cyanobacteria.

-

Test Organism: An exponentially growing culture of a species such as Raphidocelis subcapitata.[15][16]

-

Test Principle: Organisms are exposed to a range of this compound concentrations in batch cultures under nutrient-sufficient conditions and continuous illumination.[15]

-

Duration: 72 hours.[15]

-

Procedure:

-

Prepare a sterile nutrient medium (e.g., OECD standard medium).[17]

-

Introduce the test substance to create a concentration series, typically in triplicate, along with a control group.[17]

-

Inoculate each test flask with a known density of algal cells (e.g., 1 x 10⁴ cells/mL).[16]

-

Incubate under controlled temperature and continuous fluorescent lighting.

-

Measure algal biomass (via cell counts, spectrophotometry, or other methods) at the start and after 24, 48, and 72 hours.[16]

-

-

Endpoints: The primary endpoints are the inhibition of growth rate and yield, from which ECₓ values (e.g., EC₅₀) are calculated by comparing treatment responses to the control.[15]

Daphnia magna Acute Immobilisation Test (Following OECD 202)

This protocol assesses acute toxicity to aquatic crustaceans.

-

Test Organism: Daphnia magna neonates, less than 24 hours old.

-

Test Principle: Young daphnids are exposed to a concentration series of the test substance for a defined period, and their immobilisation is observed.

-

Duration: 48 hours.

-

Procedure:

-

Prepare a series of test concentrations in a suitable culture medium.

-

Introduce a set number of daphnids (e.g., 20 per concentration, split into replicates) into each test vessel.

-

Incubate at a constant temperature (e.g., 20°C) with a defined light-dark cycle.

-

Observe and record the number of immobilised daphnids (those unable to swim after gentle agitation) at 24 and 48 hours.

-

-

Endpoint: The concentration that causes immobilisation in 50% of the daphnids (EC₅₀) is calculated.

Avian Acute Oral Toxicity Test (Following OECD 223 / OCSPP 850.2100)

This test determines the single-dose oral toxicity of a substance to birds.

-

Test Organism: Typically an upland game bird (e.g., Bobwhite quail) or waterfowl (e.g., Mallard duck).[18]

-

Test Principle: Birds are fasted and then administered a single oral dose of the test substance.[18]

-

Duration: 14-day observation period.

-

Procedure:

-

A limit test is often conducted first at a high dose (e.g., 2000 mg/kg body weight). If no mortality occurs, the LD₅₀ is determined to be greater than this dose, and the substance is classified as having low toxicity.[18]

-

If mortality occurs in the limit test, a dose-finding study is performed with several dose levels to determine the LD₅₀.

-

Birds are observed for mortality and clinical signs of toxicity at regular intervals for 14 days post-dosing.

-

Body weight and food consumption may also be monitored.

-

-

Endpoint: The median lethal dose (LD₅₀) is calculated using appropriate statistical methods (e.g., probit analysis).

Workflows and Pathways

Visual diagrams help clarify complex processes, from molecular mechanisms to risk assessment frameworks.

Diagram: this compound's Fungal Mode of Action

Caption: Mechanism of this compound's fungicidal action via inhibition of the ergosterol pathway.

Diagram: Aquatic Ecotoxicity Testing Workflow

Caption: A generalized workflow for conducting an aquatic ecotoxicity study.

Diagram: Environmental Risk Assessment Framework

Caption: Logical framework for environmental risk assessment, integrating exposure and effects data.

Summary and Conclusion

This compound demonstrates a varied toxicological profile across non-target species. In aquatic environments, it ranges from slightly to moderately toxic. For terrestrial organisms, it shows low acute toxicity to honeybees and birds, although chronic and reproductive studies indicate a potential for sublethal effects that warrant consideration.[2][14] In mammals, this compound has low acute toxicity and is not considered carcinogenic.[7]

A critical finding is the differential toxicity of its enantiomers, with the (S)-enantiomer being more toxic to non-target organisms than the (R)-enantiomer or the racemic mixture.[1][4] This highlights the importance of enantiomer-specific analysis in modern risk assessment. While a substantial body of data exists, certain limitations, such as the invalidation of a key chronic bee toxicity study, underscore the need for continued research to refine the environmental safety profile of this compound.[14] This guide provides a consolidated resource for professionals engaged in the evaluation and development of agricultural and chemical products.

References

- 1. Assessment of the Effects of this compound on Soil and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C17H20ClN3O | CID 6537961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (Ref: RPA 400727) [sitem.herts.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 9. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 10. Evaluation of the Aquatic Toxicity of Several Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of the Aquatic Toxicity of Several Triazole Fungicides [mdpi.com]

- 13. pesticidestewardship.org [pesticidestewardship.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. Evaluation of the avian acute oral and sub-acute dietary toxicity test for pesticide registration - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Fate of Triticonazole: A Technical Guide to its Persistence and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triticonazole, a broad-spectrum triazole fungicide, is extensively used in agriculture to control a variety of seed-borne and foliar diseases in cereals and other crops. Its mode of action involves the inhibition of sterol biosynthesis in fungi.[1] Widespread application, however, raises pertinent questions regarding its environmental persistence, potential for bioaccumulation, and the mechanisms governing its degradation. This technical guide provides an in-depth overview of the current scientific understanding of the environmental fate of this compound, with a focus on its persistence in soil and water, and the abiotic and biotic degradation pathways. The information is intended to support researchers, scientists, and drug development professionals in assessing the environmental risk profile of this and similar compounds.

Environmental Persistence of this compound

The environmental persistence of a pesticide is a critical factor in determining its potential for long-term environmental impact. The persistence of this compound is influenced by a combination of its physicochemical properties and various environmental factors. Quantitative data on its persistence in soil and water are summarized in the tables below.

Persistence in Soil

This compound exhibits a wide range of persistence in soil, with its half-life being influenced by factors such as soil type, organic matter content, microbial activity, and temperature.

| Parameter | Value | Conditions | Reference |

| Soil Half-Life (Aerobic) | 3.7 - 429 days | Laboratory and field studies | [2] |

| Soil Half-Life (Anaerobic) | Slow degradation | Laboratory tests | [2] |

| Field Half-Life | > 100 days (on average) | Field studies | [2] |

Persistence in Aquatic Environments

In aquatic systems, the persistence of this compound is primarily governed by hydrolysis and photolysis, with biodegradation also playing a role.

| Parameter | Value | Conditions | Reference |

| Aqueous Hydrolysis Half-Life (DT₅₀) | 7.4 days | 20°C, pH 7 | [2] |

| Aqueous Hydrolysis Stability | Stable | 30 days at pH 5, 7, and 9 at 25°C | [2] |

| Aqueous Photolysis Half-Life (DT₅₀) | 300 days | pH 7 | [2] |

Degradation Pathways

The degradation of this compound in the environment proceeds through both abiotic and biotic pathways. Abiotic degradation primarily involves photolysis and hydrolysis, while biotic degradation is mediated by soil and water microorganisms.

Abiotic Degradation

Photolysis: this compound is relatively stable to photolysis in aqueous solutions, with a reported half-life of 300 days at pH 7.[2] However, photodegradation on soil surfaces may occur more readily. The process can involve cleavage of the triazole ring and transformations of the chlorophenyl group.

Hydrolysis: this compound is generally stable to hydrolysis under environmentally relevant pH conditions (pH 5, 7, and 9).[2] One study reported a hydrolysis half-life of 7.4 days at 20°C and pH 7, suggesting that hydrolysis can contribute to its degradation in water under specific conditions.[2]

Biotic Degradation

Microbial degradation is a significant pathway for the dissipation of this compound in soil and water. Several bacterial genera have been identified as capable of degrading triazole fungicides, including Klebsiella, Pseudomonas, and Citrobacter.[1] The degradation process is often initiated by enzymatic reactions, such as those catalyzed by cytochrome P450 monooxygenases.

A proposed metabolic pathway for the microbial degradation of this compound, based on the degradation of similar triazole fungicides, is presented below. This pathway involves initial hydroxylation, followed by cleavage of the triazole ring and further degradation of the aromatic and aliphatic moieties.

Experimental Protocols

The study of this compound's environmental persistence and degradation relies on standardized and validated experimental protocols. The following sections outline the general methodologies for key experiments.

Soil Degradation Studies (Aerobic and Anaerobic)

These studies are typically conducted following international guidelines such as the OECD Guideline for the Testing of Chemicals 307 ("Aerobic and Anaerobic Transformation in Soil").

Methodology:

-

Soil Selection and Preparation: Representative soil samples are collected, sieved, and characterized for properties such as pH, organic carbon content, and texture.

-

Test Substance Application: A known concentration of this compound (often ¹⁴C-labeled for metabolite tracking) is applied to the soil samples.

-

Incubation: The treated soil samples are incubated under controlled conditions of temperature, moisture, and aeration (aerobic) or lack thereof (anaerobic).

-

Sampling and Extraction: At specified time intervals, soil subsamples are taken and extracted using appropriate solvents and techniques, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

-